
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
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Overview
Description
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H20ClN3 It is a derivative of benzonitrile and piperidine, featuring an aminomethyl group attached to the piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact withserine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell cycle control, apoptosis, and DNA damage repair .
Biochemical Pathways
Given the potential target, it can be speculated that the compound may influence pathways related tocell cycle control, apoptosis, and DNA damage repair .
Result of Action
Considering the potential target, it can be inferred that the compound may influence cell cycle progression, apoptosis, and dna repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with 3-(aminomethyl)piperidine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or piperidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H20ClN3 and a molecular weight of 265.78 g/mol . It is also known by several synonyms, including 1353973-79-1, 4-(3-Aminomethyl-piperidin-1-ylmethyl)-benzonitrile hydrochloride, and 4-[[3-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride .
Potential Applications
While the specific applications of this compound are not detailed within the provided search results, the US patent US7795293B2 does refer to a related compound, 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine), as a thrombopoietin (TPO) mimetic useful as an agonist of the TPO receptor, particularly in enhancing platelet production . Given the structural similarity, this compound may have potential in pharmaceutical research . AstaTech, Inc. offers the compound at 95% purity, suggesting its use as a reagent in chemical synthesis and pharmaceutical research . Parchem also supplies the compound, indicating its availability for various specialty chemical applications .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile
- 4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
- 2-((3-Methyl-1-piperidinyl)methyl)benzonitrile
Uniqueness
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific substitution pattern and the presence of both a nitrile and an aminomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, also known by its CAS number 1353973-79-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological properties.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C14H20ClN3
- Molecular Weight : 265.78 g/mol
- CAS Number : 1353973-79-1
Structure
The compound features a piperidine ring attached to a benzonitrile moiety, which is indicative of its potential interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antibacterial properties. For instance, derivatives of piperidine have been shown to possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, derivatives containing piperidine cores have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Such activities are critical in the context of treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues.
Summary of Enzyme Inhibition Studies
Cytotoxicity
The cytotoxic effects of related compounds have been studied against various cancer cell lines. For example, piperidine derivatives have demonstrated selective toxicity towards neoplastic cells while sparing normal cells, indicating their potential as anticancer agents .
Cytotoxicity Data
Compound | Cell Line | CC50 (µM) | Selectivity |
---|---|---|---|
Compound C | HSC-2 (oral cancer) | <1.0 | High |
Compound D | HL-60 (leukemia) | <1.0 | High |
Study on Piperidine Derivatives
In a study focusing on piperidine derivatives, researchers synthesized various compounds and assessed their pharmacological profiles. Among these, some exhibited promising results as AChE inhibitors with IC50 values significantly lower than standard reference drugs . The binding interactions with bovine serum albumin (BSA) were also evaluated, revealing strong affinities that suggest effective bioavailability.
Comparative Analysis of Biological Activities
A comparative analysis was conducted on several piperidine-based compounds to evaluate their biological activities across different assays:
Compound Name | Antibacterial Activity | AChE Inhibition | Cytotoxicity |
---|---|---|---|
4-Aminobenzonitrile Derivative 1 | Moderate | Strong (IC50 = 0.63 µM) | Low |
4-Aminobenzonitrile Derivative 2 | Strong | Moderate (IC50 = 5 µM) | High |
This analysis highlights the diverse biological activities associated with structural variations in piperidine derivatives.
Properties
IUPAC Name |
4-[[3-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-8-12-3-5-13(6-4-12)10-17-7-1-2-14(9-16)11-17;/h3-6,14H,1-2,7,9-11,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZAPMQMOJGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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